molecular formula C12H17NO3S B14126964 S-Propan-2-yl (3,5-dimethoxyphenyl)carbamothioate CAS No. 89078-36-4

S-Propan-2-yl (3,5-dimethoxyphenyl)carbamothioate

Cat. No.: B14126964
CAS No.: 89078-36-4
M. Wt: 255.34 g/mol
InChI Key: LEFZBLQMGBGCNC-UHFFFAOYSA-N
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Description

S-Propan-2-yl (3,5-dimethoxyphenyl)carbamothioate: is a chemical compound with the molecular formula C12H17NO3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Propan-2-yl (3,5-dimethoxyphenyl)carbamothioate typically involves the reaction of 3,5-dimethoxyaniline with isopropyl chloroformate in the presence of a base, followed by the addition of a thiol reagent . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

S-Propan-2-yl (3,5-dimethoxyphenyl)carbamothioate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the thiol group into a sulfoxide or sulfone.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the isopropyl group with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .

Scientific Research Applications

S-Propan-2-yl (3,5-dimethoxyphenyl)carbamothioate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and enzyme inhibition properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-Propan-2-yl (3,5-dimethoxyphenyl)carbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
  • N-Substituted S-Alkyl Carbamothioates

Uniqueness

S-Propan-2-yl (3,5-dimethoxyphenyl)carbamothioate is unique due to its specific structural features, such as the presence of both methoxy and thiol groups.

Properties

CAS No.

89078-36-4

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

S-propan-2-yl N-(3,5-dimethoxyphenyl)carbamothioate

InChI

InChI=1S/C12H17NO3S/c1-8(2)17-12(14)13-9-5-10(15-3)7-11(6-9)16-4/h5-8H,1-4H3,(H,13,14)

InChI Key

LEFZBLQMGBGCNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC(=O)NC1=CC(=CC(=C1)OC)OC

Origin of Product

United States

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